L-Norvaline, methyl ester, is the methyl ester derivative of the non-proteinogenic amino acid L-Norvaline. It is classified as an amino acid ester. While not naturally occurring in proteins, L-Norvaline, methyl ester, serves as a valuable tool in various scientific research areas, including biochemistry and enzyme studies. [, , ]
L-Norvaline, methyl ester is a derivative of the amino acid L-norvaline, which is an important compound in biochemistry and pharmacology. This compound serves as a building block in the synthesis of peptides and other biologically active molecules. L-Norvaline itself is a non-proteinogenic amino acid that plays a significant role in various metabolic processes and is known for its potential therapeutic applications, particularly in the context of nitric oxide synthesis inhibition.
L-Norvaline is typically derived from the hydrolysis of proteins or can be synthesized through various chemical methods. The methyl ester form is produced by esterification, which involves the reaction of L-norvaline with methanol in the presence of an acid catalyst.
L-Norvaline, methyl ester belongs to the class of amino acid esters. It can be classified under:
The synthesis of L-norvaline, methyl ester can be achieved through several methods, including:
The molecular formula for L-norvaline, methyl ester is . The structure consists of:
L-norvaline, methyl ester can undergo various chemical reactions including:
The reactions typically require controlled conditions to avoid unwanted side reactions. For example, hydrolysis may require acidic or basic conditions depending on desired outcomes.
L-norvaline acts primarily as an inhibitor of nitric oxide synthase, which leads to decreased production of nitric oxide. This mechanism has implications in various physiological processes including:
Studies indicate that L-norvaline may have potential applications in treating conditions related to excessive nitric oxide production such as certain cardiovascular diseases .
L-norvaline, methyl ester has several scientific uses including:
L-Norvaline, methyl ester functions as a potent non-selective arginase inhibitor, competitively binding to the enzyme’s manganese-containing catalytic site. This inhibition prevents the hydrolysis of L-arginine into ornithine and urea, a reaction central to the urea cycle. By suppressing arginase activity, the compound elevates intracellular L-arginine bioavailability, thereby augmenting substrate availability for endothelial nitric oxide synthase (eNOS). Enhanced eNOS activity drives the synthesis of nitric oxide (NO), a critical vasodilator that modulates vascular tone and endothelial function [1] [4].
Experimental models of endothelial dysfunction—induced by NOS blockers like N-nitro-L-arginine methyl ester (L-NAME) or hyperhomocysteinemia—demonstrate L-norvaline’s efficacy. In L-NAME-treated rats, co-administration of L-norvaline (10 mg/kg) restored endothelial-dependent vasorelaxation by 95% (measured via acetylcholine response) and normalized NO-dependent signaling pathways. This underscores its role in countering pathological states characterized by NO deficiency [1].
Table 1: Impact of L-Norvaline on Arginase Activity and Vascular Function
Experimental Model | Arginase Activity Reduction | NO Production Increase | Endothelial Function Restoration |
---|---|---|---|
L-NAME-induced hypertension | ~60% | 2.1-fold | 95% (vs. baseline) |
Hyperhomocysteinemia | ~55% | 1.8-fold | 85% (vs. baseline) |
The methyl ester derivative of L-norvaline enhances cell permeability, facilitating rapid intracellular delivery. Once hydrolyzed by cytosolic esterases, free L-norvaline directly competes with L-arginine for arginase binding. Given arginase’s catalytic efficiency (1,000-fold higher than NOS), even partial inhibition significantly shifts L-arginine utilization toward NO synthesis [1] [7]. This metabolic diversion is critical in endothelial dysfunction, where arginase overexpression depletes L-arginine pools.
In vivo studies using hypertensive rat models revealed that L-norvaline:
L-Norvaline, methyl ester influences mammalian target of rapamycin (mTOR) signaling through its structural analogy to branched-chain amino acids (BCAAs). As a substrate mimic, it modulates the activity of mTOR complex 1 (mTORC1), which senses cellular amino acid sufficiency. Activation of mTORC1 phosphorylates ribosomal protein S6 kinase 1 (S6K1), driving protein synthesis and cell proliferation [2] [4].
Notably, L-norvaline is a metabolic precursor to perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in hypertension management. During perindopril synthesis, L-norvaline-derived intermediates regulate mTOR-dependent pathways in cardiovascular tissues, though mechanistic details remain under investigation. Esterification potentiates this activity by improving membrane penetration and intracellular accumulation, as evidenced by studies on analogous α-ketoacid esters [2] [7].
L-Norvaline, methyl ester may disrupt urea cycle flux via inhibition of ornithine transcarbamylase (OTC). OTC catalyzes the condensation of ornithine and carbamoyl phosphate to form citrulline. Structural similarities between L-norvaline and ornithine enable competitive binding at OTC’s active site, though affinity is lower than ornithine’s Km (0.2 mM vs. 0.05 mM for ornithine) [1].
Table 2: Relative Affinities of Amino Acids for Ornithine Transcarbamylase
Amino Acid | Structural Feature | OTC Binding Affinity (Ki, mM) | Biological Consequence |
---|---|---|---|
Ornithine | δ-Amino group | 0.05 | Natural substrate; high turnover |
L-Norvaline | Linear alkyl chain (C5) | 0.8–1.2 | Partial OTC inhibition |
L-Norleucine | Linear alkyl chain (C6) | 0.3–0.5 | Stronger inhibition than norvaline |
This interaction diverts carbamoyl phosphate toward alternative pathways, potentially elevating urea cycle intermediates like citrulline. In hyperammonemic models, such dysregulation could exacerbate metabolic stress, though direct evidence for L-norvaline methyl ester’s role is limited [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8